L-Phenylalanine-4-sulfonyl fluoride hydrochloride as a covalent inhibitor
L-Phenylalanine-4-sulfonyl fluoride hydrochloride as a covalent inhibitor
An In-Depth Technical Guide to L-Phenylalanine-4-sulfonyl fluoride hydrochloride (P-SF) as a Covalent Inhibitor
Introduction: The Power of Irreversible Bonds in Biological Research
In the landscape of chemical biology and drug development, covalent inhibitors represent a powerful class of molecules capable of forming a permanent, irreversible bond with their biological targets. This mode of action offers distinct advantages, including prolonged duration of effect, high potency, and the ability to overcome high substrate concentrations. L-Phenylalanine-4-sulfonyl fluoride hydrochloride (P-SF) emerges as a quintessential example of such a tool. Structurally, it is an elegant fusion of a biological targeting moiety and a reactive chemical "warhead." The L-phenylalanine backbone mimics natural amino acids, providing a scaffold for recognition and binding within the active sites of specific enzymes, particularly serine proteases.[1] The true potency of P-SF, however, lies in its para-substituted sulfonyl fluoride (-SO₂F) group—an electrophilic warhead that covalently modifies key nucleophilic residues, leading to irreversible enzyme inactivation.[1] This guide provides a comprehensive technical overview of P-SF, from its fundamental chemical properties and mechanism of action to detailed experimental protocols for its application in the laboratory.
Section 1: Physicochemical Properties and Critical Handling Procedures
A thorough understanding of the chemical nature of P-SF is paramount for its effective and safe use. The compound is a hydrochloride salt, which enhances its stability and handling as a solid.[1]
Table 1: Physicochemical Properties of L-Phenylalanine-4-sulfonyl fluoride hydrochloride
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-amino-3-(4-fluorosulfonylphenyl)propanoic acid; hydrochloride | [1] |
| Molecular Formula | C₉H₁₁ClFNO₄S | [1] |
| Molecular Weight | 283.70 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in polar organic solvents such as DMSO and DMF. | [1] |
| Storage Conditions | Store under anhydrous, inert conditions. | [1] |
Stability and Storage
The critical functional group of P-SF, the sulfonyl fluoride, is susceptible to slow hydrolysis in aqueous media, which breaks down the reactive warhead into an inert sulfonic acid.[1] This degradation renders the inhibitor inactive. Therefore, it is imperative to store P-SF in a desiccated environment, preferably under an inert atmosphere (e.g., argon or nitrogen). For experimental use, stock solutions should be prepared in anhydrous polar solvents like DMSO or DMF and stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles and exposure to atmospheric moisture.
Safety and Handling
Compounds containing sulfonyl fluoride moieties are classified as hazardous and must be handled with appropriate precautions.[3][4]
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and safety glasses.[5][6]
-
Ventilation: Handle the solid compound and concentrated stock solutions exclusively within a certified chemical fume hood to avoid inhalation of dust or vapors.[3][5][7]
-
Disposal: Dispose of P-SF and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.[4][5]
-
First Aid: In case of skin or eye contact, flush the affected area immediately with copious amounts of water for at least 15 minutes and seek medical attention.[7] If inhaled, move to fresh air immediately and seek medical help.[4]
Section 2: The Mechanism of Covalent Inactivation
The inhibitory action of P-SF is a targeted and irreversible chemical reaction. The process can be understood as a two-stage event: initial binding followed by covalent bond formation.
-
Target Recognition and Binding: The L-phenylalanine portion of P-SF directs the molecule to the active site of certain serine proteases. Enzymes like chymotrypsin have a hydrophobic S1 pocket that favorably accommodates the phenyl ring of phenylalanine, leading to a specific, non-covalent initial binding event.[1]
-
Covalent Modification: Once positioned correctly within the active site, the highly electrophilic sulfur atom of the sulfonyl fluoride group is presented to the catalytic serine residue (a potent nucleophile). The hydroxyl group of the serine side chain attacks the sulfur atom, displacing the fluoride ion and forming a stable, covalent sulfonate ester bond.[1] This process effectively and permanently acylates the active site serine, rendering the enzyme catalytically inactive.
Figure 1. Mechanism of irreversible inhibition of a serine protease by P-SF.
Section 3: Key Research Applications
P-SF and its derivatives are versatile tools in chemical biology, primarily used for studying enzyme function and identifying new therapeutic targets.
-
Classical Serine Protease Inhibition: P-SF is an effective tool for inhibiting well-characterized serine proteases such as chymotrypsin, trypsin, and thrombin.[2][8] Its use in cell lysates can help prevent the degradation of proteins of interest during purification and analysis.[2]
-
Proteasome Inhibition: The proteasome is a multi-subunit protease complex crucial for protein degradation, and its chymotrypsin-like activity resides in the β5 subunit. Peptide-based sulfonyl fluorides derived from P-SF have been shown to selectively inhibit this activity with IC₅₀ values in the low micromolar to nanomolar range, highlighting their potential in developing anti-cancer therapeutics.[1]
-
Activity-Based Protein Profiling (ABPP): ABPP is a powerful technique used to profile the functional state of enzymes in complex biological systems. The sulfonyl fluoride "warhead" can be incorporated into more complex molecules that also contain a reporter tag (like biotin or a fluorophore) or a bio-orthogonal handle for "click chemistry".[1] Such probes allow for the covalent labeling, identification, and quantification of active serine proteases directly in native biological systems.
Section 4: Experimental Protocols and Methodologies
The following protocols provide a framework for utilizing P-SF in the lab. Researchers should adapt these methods to their specific enzyme and assay system.
Protocol: Determination of Inhibitor Potency (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of an inhibitor's potency. This protocol describes a typical colorimetric assay using chymotrypsin as a model enzyme.
Materials:
-
Bovine α-chymotrypsin
-
P-SF hydrochloride
-
Chromogenic substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA)
-
Anhydrous DMSO
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Stock Solutions:
-
P-SF: Prepare a 10 mM stock solution of P-SF in anhydrous DMSO. Perform serial dilutions in DMSO to create a range of concentrations (e.g., 10 mM to 10 nM).
-
Enzyme: Prepare a 1 mg/mL stock of chymotrypsin in 1 mM HCl. Dilute to a working concentration of ~25 nM in cold Assay Buffer just before use.
-
Substrate: Prepare a 10 mM stock solution of Suc-AAPF-pNA in DMSO. Dilute to a working concentration of 200 µM in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of Assay Buffer to each well.
-
Add 1 µL of each P-SF dilution (or DMSO for the control) to the appropriate wells in triplicate.
-
Add 50 µL of the 25 nM chymotrypsin working solution to all wells.
-
Incubate the plate at room temperature for 30 minutes to allow for covalent inhibition to occur.
-
-
Initiate Reaction and Measure:
-
Add 100 µL of the 200 µM substrate working solution to all wells to initiate the reaction. The final substrate concentration will be 100 µM.
-
Immediately place the plate in a microplate reader pre-warmed to 25°C.
-
Measure the absorbance at 405 nm every 60 seconds for 15-30 minutes. The rate of p-nitroaniline production is linear with time.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each P-SF concentration: % Inhibition = (1 - (V_inhibitor / V_control)) * 100.
-
Plot % Inhibition versus the logarithm of the inhibitor concentration (log[I]).
-
Fit the data to a sigmoidal dose-response curve (variable slope) using graphing software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value.[9][10]
-
Figure 2. Experimental workflow for determining the IC₅₀ of P-SF.
Protocol: Confirmation of Covalent Modification via Mass Spectrometry
Mass spectrometry (MS) is the definitive method to confirm that an inhibitor has formed a covalent bond with its target protein.[11] This is achieved by detecting the precise mass increase of the protein or its peptides corresponding to the addition of the inhibitor fragment.
Principle: After the reaction (Enzyme-OH + R-SO₂F → Enzyme-O-SO₂-R + HF), the mass of the enzyme will increase by the mass of the R-SO₂ group. For P-SF (C₉H₁₀FNO₂S), the mass of the covalently attached fragment is 215.04 Da.
Procedure:
-
Inhibition Reaction:
-
Incubate the target protein (e.g., 10 µM chymotrypsin) with a 5- to 10-fold molar excess of P-SF in a suitable buffer for 1-2 hours at room temperature.
-
Include a control sample of the protein incubated with DMSO only.
-
-
Sample Cleanup:
-
Remove excess, unreacted P-SF. This is critical and can be done using a desalting column (e.g., Zeba Spin Desalting Columns) or dialysis against a volatile buffer like ammonium bicarbonate.
-
-
Mass Spectrometry Analysis (Two Approaches):
-
A) Intact Mass Analysis:
-
Analyze the desalted protein samples directly by electrospray ionization mass spectrometry (ESI-MS).
-
Deconvolute the resulting charge state envelope to determine the intact mass of the protein.
-
Compare the mass of the P-SF-treated protein with the control. A mass shift of +215.04 Da confirms covalent modification.[11][12]
-
-
B) Peptide Mapping (LC-MS/MS):
-
Denature the desalted protein samples, reduce the disulfide bonds (with DTT), and alkylate the cysteines (with iodoacetamide).
-
Digest the protein into smaller peptides using a specific protease like trypsin.
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Search the MS/MS data against the protein sequence, specifying a variable modification of +215.04 Da on serine, threonine, or tyrosine residues.[13] This will pinpoint the exact amino acid that was covalently modified.
-
-
Figure 3. Workflow for confirming covalent modification by mass spectrometry.
Conclusion
L-Phenylalanine-4-sulfonyl fluoride hydrochloride is a highly valuable research tool that serves as a potent and specific covalent inhibitor for serine proteases. Its well-defined mechanism of action, combined with the specificity imparted by its amino acid scaffold, makes it ideal for applications ranging from fundamental enzymology to complex proteome-wide activity profiling. By following rigorous handling procedures and employing robust analytical methods such as kinetic assays and mass spectrometry, researchers can effectively leverage P-SF to probe biological systems and advance the frontiers of chemical biology and drug discovery.
References
- Vulcanchem. (n.d.). L-Phenylalanine-4-sulfonyl fluoride hydrochloride - 1184173-04-3.
- AG Scientific. (n.d.). PMSF: Serine Protease Inhibitor Applications.
- Synquest Labs. (n.d.). Sulfuryl fluoride - Safety Data Sheet.
- ChemicalBook. (2026, January 3). SULFURYL FLUORIDE - Safety Data Sheet.
- Elabscience. (n.d.). PMSF Protease Inhibitor (E-EL-SR002).
- ECHEMI. (n.d.). Sulfonyl fluoride SDS, 2699-79-8 Safety Data Sheets.
- NJ.gov. (n.d.). Common Name: SULFURYL FLUORIDE HAZARD SUMMARY.
- Steinmetzer, T., et al. (2014). Design of Specific Serine Protease Inhibitors Based on a Versatile Peptide Scaffold. ACS Medicinal Chemistry Letters.
- Haihang Industry. (n.d.). MSDS of Perfluorobutanesulfonyl Fluoride.
- MilliporeSigma. (n.d.). pmsf protease inhibitor cocktail.
- Selleck Chemicals. (n.d.). Serine Protease Inhibition.
- Emery Pharma. (2025, March 27). Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry.
- National Institutes of Health. (n.d.). Covalent Chemical Tools for Profiling Post-Translational Modifications. PMC.
- NTU > IRep. (2022, September 29). PEPTIDE MODIFICATION BY COMBINING C-H FUNCTIONALIZATION AND SULFUR(VI)-FLUORIDE EXCHANGE.
- Semantic Scholar. (n.d.). Characterisation of the covalent structure of proteins from biological material by MALDI mass spectrometry – possibilities and.
- Rsc.org. (n.d.). RAPID AND ACCURATE IC50 DETERMINATION USING LOGARITHMIC CONCENTRATION GENERATOR.
- Dalton Research Molecules. (n.d.). L-Phenylalanine-4-sulfonyl fluoride hydrochloride | CAS 1184173-04-3.
- PubMed. (2001, May 17). Synthesis of protected L-4-[sulfono(difluoromethyl)phenylalanine and its incorporation into a peptide. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPGFqJaGKy_4od1i6-HiP9BYHvKdhh8We2FCibp9mSqSPYEaBF1AJemmL41wlfhysTb7H-n0fZA1BsExHdU1yxnnX9Z_Asfc-KyQ4W8ssd16AmCr4b2SLCLa2cUF4ow9d3OFTD
- National Institutes of Health. (n.d.). Biospecific Chemistry for Covalent Linking of Biomacromolecules. PMC.
- InvivoChem. (n.d.). 4-Fluoro-L-Phenylalanine HCl I CAS.
- ACS Publications. (2014, December 26). Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications | ACS Chemical Biology.
- MilliporeSigma. (n.d.). 4-Fluoro-L-Phenylalanine (hydrochloride) | 64231-54-5.
- Taylor & Francis. (2018, May 21). Full article: Analysis of Posttranslational Modifications of Proteins by Tandem Mass Spectrometry.
- Cambridge Isotope Laboratories. (n.d.). 4-Fluoro-L-phenylalanine·HCl (ring-4-¹³C, 98%; 3,5-D₂, 98%) CP 95%.
- UCLA. (n.d.). Protocol for site-specific attachment of proteins containing p-AcF or p-AzF unnatural amino acids.
- National Institutes of Health. (n.d.). Sulfonyl Fluoride Inhibitors of Fatty Acid Amide Hydrolase. PMC.
- edX. (n.d.). IC50 Determination.
- Beilstein Journals. (2020, May 15). Fluorinated phenylalanines: synthesis and pharmaceutical applications.
- MDPI. (2021, July 8). Synthetic Routes to Arylsulfonyl Fluorides.
- National Institutes of Health. (n.d.). Incorporation of Fluorinated Phenylalanine Generates Highly Specific Inhibitor of Proteasome's Chymotrypsin-like Sites. PMC.
- ResearchGate. (2023, June 18). How to calculate IC50.
- RSC Publishing. (2025, May 23). A protocol for selective synthesis of thiol-functionalized allylic sulfonyl fluorides.
- National Institutes of Health. (n.d.). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. PMC.
- RSC Publishing. (n.d.). The quantitative pyrrole protection of l-phenylalanine/l-phenylalaninol in aqueous media and rationally updating the mechanisms of the Clauson-Kaas reaction through DFT study.
- Scholars Research Library. (n.d.). Synthesis of New Sulfonamide Derivatives-Phenylalanine and Proline Ester Conjugate Using Succinamide Spacer as.
- PubMed. (2017, August 18). Covalent Enzyme Inhibition through Fluorosulfate Modification of a Noncatalytic Serine Residue.
- University of Leeds. (n.d.). Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride.
Sources
- 1. L-Phenylalanine-4-sulfonyl fluoride hydrochloride (1184173-04-3) for sale [vulcanchem.com]
- 2. agscientific.com [agscientific.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. echemi.com [echemi.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. cn.haihangindustry.com [cn.haihangindustry.com]
- 7. nj.gov [nj.gov]
- 8. PMSF Protease Inhibitor - Elabscience® [elabscience.com]
- 9. researchgate.net [researchgate.net]
- 10. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. emerypharma.com [emerypharma.com]
- 12. Sulfonyl Fluoride Inhibitors of Fatty Acid Amide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
